FzM1 Lacks Functional Activity in Selective FZD4 Assay – Critical Negative Differentiation
In a 2024 systematic evaluation of Frizzled-targeting compounds using selective functional assays, FzM1 demonstrated a complete lack of activity against FZD4 when stimulated by Wnt ligands in the canonical pathway [1]. This finding stands in stark contrast to compounds such as niclosamide, which exhibited off-target inhibition of downstream pathway components, and to the peptide Fz7-21, which was the only compound to fulfill the expected selectivity profile [1]. This negative evidence is a critical differentiator for scientific selection, as it alerts researchers to potential pitfalls in relying on previously claimed FzM1 activity without rigorous validation.
| Evidence Dimension | Functional inhibition of FZD4-mediated canonical Wnt signaling in selective assay |
|---|---|
| Target Compound Data | No activity observed |
| Comparator Or Baseline | Niclosamide (off-target inhibition); Fz7-21 (selective FZD7 inhibition) |
| Quantified Difference | FzM1: inactive; Niclosamide: downstream pathway inhibition; Fz7-21: selective FZD7 inhibition |
| Conditions | Selective functional assay with individual FZD proteins stimulated by Wnt ligands; ACS Pharmacol Transl Sci. 2024 |
Why This Matters
This evidence is essential for procurement decisions, as it highlights that FzM1 may not function as a reliable FZD4 inhibitor in certain assay contexts, necessitating careful experimental design and validation.
- [1] Koval A, Boudou C, Katanaev VL. Challenging Reported Frizzled-Targeting Compounds in Selective Assays Reveals Lack of Functional Inhibition and Claimed Profiles. ACS Pharmacol Transl Sci. 2024;7(12):4144-4154. View Source
